![molecular formula C6H4Cl2N2O2 B1519758 4-Amino-2,6-dichloronicotinic acid CAS No. 929288-22-2](/img/structure/B1519758.png)
4-Amino-2,6-dichloronicotinic acid
Overview
Description
4-Amino-2,6-dichloronicotinic acid is an organic compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.01 . It is used as a reagent in the synthesis of pyrimidine-based scaffolds .
Synthesis Analysis
The synthesis of 4-Amino-2,6-dichloronicotinic acid involves a multi-step reaction. The first step involves the use of lithium aluminium hydride in tetrahydrofuran for 4 hours at 0 - 20 °C. The second step involves the use of manganese (IV) oxide in tetrahydrofuran for 12 hours at 0 - 20 °C .Molecular Structure Analysis
The molecular structure of 4-Amino-2,6-dichloronicotinic acid consists of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The boiling point of 4-Amino-2,6-dichloronicotinic acid is predicted to be 454.4±45.0 °C. Its density is predicted to be 1.705±0.06 g/cm3. It should be stored at temperatures between 2-8°C. Its pKa value is predicted to be 2.51±0.28 .Scientific Research Applications
Pharmaceuticals
4-Amino-2,6-dichloronicotinic acid: is utilized in the pharmaceutical industry as a precursor for the synthesis of more complex compounds. Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. The compound’s ability to act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) makes it valuable for drug development and manufacturing processes .
Organic Synthesis
In organic chemistry, 4-Amino-2,6-dichloronicotinic acid serves as a versatile building block for the construction of various organic molecules. Its dichloro and amino groups are reactive sites that can undergo substitution reactions, enabling the creation of a wide range of heterocyclic compounds. These synthesized molecules have applications in developing new materials, catalysts, and chemical reagents .
Agrochemicals
The agricultural sector benefits from the use of 4-Amino-2,6-dichloronicotinic acid in the synthesis of agrochemicals. It is involved in the production of herbicides, fungicides, and insecticides. The compound’s chemical structure allows for modifications that can lead to the development of new, more effective, and environmentally friendly crop protection agents .
Dyestuff Industry
In the dyestuff industry, 4-Amino-2,6-dichloronicotinic acid is used as an intermediate in the synthesis of dyes and pigments. Its molecular structure can be incorporated into various dye molecules, contributing to the color properties and stability of the final product. This application is crucial for producing dyes for textiles, inks, and coatings .
Material Science
4-Amino-2,6-dichloronicotinic acid: finds applications in material science, particularly in the development of advanced polymers and composite materials. Its incorporation into polymer chains can enhance the thermal and mechanical properties of materials, making them suitable for high-performance applications in aerospace, automotive, and electronics industries .
Chemical Synthesis
This compound is also significant in chemical synthesis, where it is used to create various chemical entities. Its reactivity allows for the formation of complex molecules that can be used as catalysts, ligands, or synthetic intermediates in a multitude of chemical reactions. This broadens the scope of research and development in synthetic chemistry .
Safety and Hazards
properties
IUPAC Name |
4-amino-2,6-dichloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(6(11)12)5(8)10-3/h1H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVZKEQDQUXIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670383 | |
Record name | 4-Amino-2,6-dichloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,6-dichloronicotinic acid | |
CAS RN |
929288-22-2 | |
Record name | 4-Amino-2,6-dichloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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